molecular formula C17H20ClN5O2 B2768494 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 377060-01-0

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Número de catálogo B2768494
Número CAS: 377060-01-0
Peso molecular: 361.83
Clave InChI: KYYGPCHYIGXGCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BCX4430, is a promising antiviral drug candidate that has been extensively researched in recent years. This compound belongs to the family of nucleoside analogs, which are compounds that mimic the structure of nucleotides and interfere with the replication of viruses. BCX4430 has shown potent antiviral activity against a broad range of RNA viruses, including Ebola, Marburg, Zika, and Yellow fever viruses.

Mecanismo De Acción

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a nucleoside analog that mimics the structure of adenosine and guanosine. It is phosphorylated by cellular kinases to form the active triphosphate form, which is incorporated into viral RNA during replication. The incorporation of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione triphosphate into viral RNA leads to premature termination of RNA synthesis and inhibition of viral replication. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a broad spectrum of antiviral activity due to its ability to target the RNA-dependent RNA polymerase (RdRp) of RNA viruses, which is a conserved enzyme among different RNA viruses.
Biochemical and Physiological Effects
8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have potent antiviral activity in vitro and in vivo against a broad range of RNA viruses. In cell culture studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit viral replication with low cytotoxicity. In animal studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect mice and nonhuman primates from lethal Ebola virus infection. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been evaluated in phase 1 clinical trials for safety and pharmacokinetics in healthy volunteers. The results showed that 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione was well-tolerated and had a favorable pharmacokinetic profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It has a broad spectrum of antiviral activity against RNA viruses, which makes it a useful tool for studying the replication of different RNA viruses. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have low cytotoxicity in cell culture studies, which makes it a safe compound to work with. However, there are also limitations to using 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments. The synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is complex and requires several steps, which can be time-consuming and expensive. In addition, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not yet widely available, which can limit its use in some research settings.

Direcciones Futuras

There are several future directions for the research and development of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to further evaluate the safety and efficacy of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in clinical trials for the treatment of viral infections. Another direction is to optimize the synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione to improve the yield and reduce the cost of production. Additionally, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be used as a starting point for the development of new antiviral compounds with improved potency and selectivity. Finally, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be used as a tool to study the replication of different RNA viruses and to identify new targets for antiviral therapy.

Métodos De Síntesis

The synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione was first reported by BioCryst Pharmaceuticals in 2012. The synthesis involves a multistep process starting from commercially available starting materials. The key steps include the preparation of 2-chlorobenzylamine, which is then reacted with 8-bromo-3-methylxanthine to form the intermediate compound. The intermediate is then converted to 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione by reacting with butylamine and sodium hydride. The overall yield of the synthesis is about 20%, and the purity of the final product is greater than 99%.

Aplicaciones Científicas De Investigación

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied in vitro and in vivo for its antiviral activity against a broad range of RNA viruses. In cell culture studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has shown potent antiviral activity against Ebola, Marburg, Zika, Yellow fever, and other viruses. In animal studies, 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect mice and nonhuman primates from lethal Ebola virus infection. 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been evaluated in phase 1 clinical trials for safety and pharmacokinetics in healthy volunteers.

Propiedades

IUPAC Name

8-(butylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-3-4-9-19-16-20-14-13(15(24)21-17(25)22(14)2)23(16)10-11-7-5-6-8-12(11)18/h5-8H,3-4,9-10H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYGPCHYIGXGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.